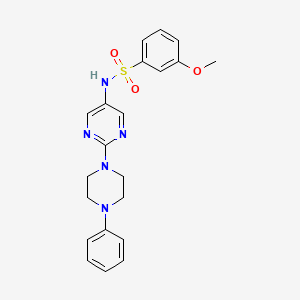

3-甲氧基-N-(2-(4-苯基哌嗪-1-基)嘧啶-5-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-methoxy-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide" is a structurally complex molecule that appears to be related to a class of benzenesulfonamide derivatives. These derivatives have been studied for various biological activities, including inhibition of enzymes like kynurenine 3-hydroxylase and carbonic anhydrase, as well as for their antimicrobial properties . The presence of a phenylpiperazine moiety suggests potential central nervous system activity, which is common among compounds with this feature .

Synthesis Analysis

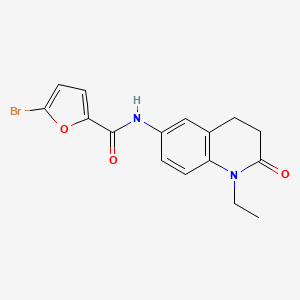

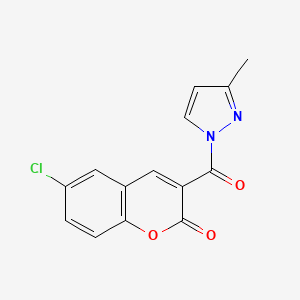

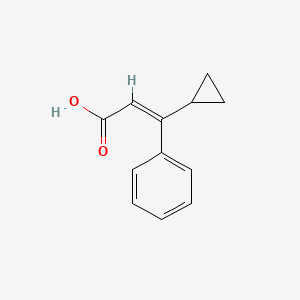

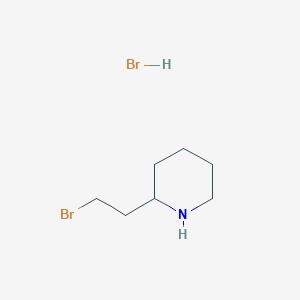

The synthesis of related benzenesulfonamide derivatives typically involves multi-step organic reactions starting from substituted benzaldehydes or benzene-1,3-diol as starting materials . The key intermediates are often prepared by introducing various substituents such as fluorine, hydroxy, methoxy, or trimethoxy moieties. Reductive amination is a common step in the synthesis of these compounds, as seen in the preparation of novel chromen-2-one derivatives . The synthesis routes are designed to introduce specific functional groups that confer the desired biological activity.

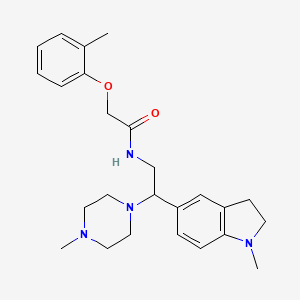

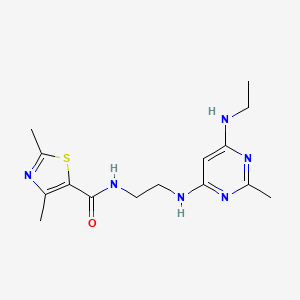

Molecular Structure Analysis

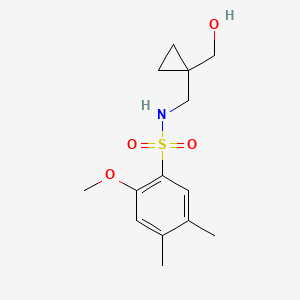

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a benzenesulfonamide core, which is often modified with various substituents to enhance biological activity . The phenylpiperazine moiety is a significant structural feature that can interact with biological targets, such as enzymes or receptors. The molecular structure is confirmed using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, including ring opening, Lossen rearrangement, and cyclization to form different heterocyclic compounds . These reactions are often used to modify the core structure to obtain derivatives with improved biological properties. The reactivity of these compounds is influenced by the nature of the substituents and the overall molecular conformation.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure . These properties are crucial for the pharmacokinetic profile of the compounds, including absorption, distribution, metabolism, and excretion. The introduction of specific substituents can enhance these properties to improve the drug-like characteristics of the molecules.

科学研究应用

光动力治疗

- 光动力治疗应用:该化合物在光动力治疗中具有潜力,特别是作为癌症治疗的 II 型光敏剂。它具有良好的荧光特性、高单线态氧量子产率和合适的光降解量子产率,这对于癌症治疗中的 II 型机制至关重要 (Pişkin, Canpolat, & Öztürk, 2020).

抗真菌应用

- 抗真菌活性:该化合物的某些衍生物表现出有效的抗真菌活性,特别是针对黑曲霉和黄曲霉等真菌。这表明其在开发抗真菌剂方面的潜在用途 (Gupta & Halve, 2015).

抗菌活性

- 抗菌特性:几种含有苯磺酰胺部分的新型衍生物对各种细菌和真菌菌株表现出有希望的抗菌作用。这表明它们在开发新型抗菌药物方面的潜力 (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014).

抗癌应用

- 细胞毒性和抗肿瘤特性:一些衍生物表现出显着的细胞毒性和抗肿瘤活性,特别是针对特定的癌细胞系。这为它们作为抗癌药物的潜在开发开辟了道路 (Fares, Abou-Seri, Abdel‐Aziz, Abbas, Youssef, & Eladwy, 2014).

神经学研究

- 认知增强特性:相关衍生物 SB-399885 在老年大鼠模型中显示出认知增强特性,表明其在治疗阿尔茨海默病和精神分裂症等疾病中的认知缺陷方面具有潜在用途 (Hirst et al., 2006).

属性

IUPAC Name |

3-methoxy-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O3S/c1-29-19-8-5-9-20(14-19)30(27,28)24-17-15-22-21(23-16-17)26-12-10-25(11-13-26)18-6-3-2-4-7-18/h2-9,14-16,24H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USKYPIDYNKNVHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]oxazol-2-amine](/img/structure/B2501285.png)

![5-(2-furyl)-2-[(4-methylpiperidin-1-yl)acetyl]-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole](/img/structure/B2501286.png)

![8-(4-fluorophenyl)-N-(2-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2501295.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2501302.png)

![(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-bromophenyl)methanone](/img/structure/B2501304.png)

![6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-(m-tolyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2501307.png)